2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: This is achieved through acylation reactions, where the piperidine ring is reacted with 2-fluorobenzoyl chloride in the presence of a base.
Construction of the Pyridazinone Core: The final step involves the formation of the pyridazinone ring through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Research: The compound may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Industrial Applications: It could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity, while the piperidine and pyridazinone moieties contribute to its overall activity. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- 2-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
Uniqueness
The presence of the fluorobenzoyl group in 2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique and potentially more effective compound in certain applications.
Properties
IUPAC Name |
2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-6-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-4-2-3-5-16(15)19/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMGJZFYEDQRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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